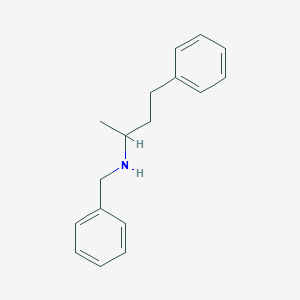

![molecular formula C13H22N2 B364421 N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline CAS No. 71274-90-3](/img/structure/B364421.png)

N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline” is a chemical compound . The empirical formula is C16H20N2 and the molecular weight is 240.34 . It is usually sold in solid form .

Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline” can be represented by the SMILES stringCN(C)c1ccc(CNc2ccc(C)cc2)cc1 . The InChI key is MPIIVCDMKHOLLQ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline” is a solid . More detailed physical and chemical properties are not available in the resources I found.Applications De Recherche Scientifique

Nonlinear Optical Materials

N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline: derivatives are explored for their potential in nonlinear optical (NLO) applications due to their ability to exhibit high nonlinearity. This is attributed to the presence of hydrogen bonds and Van der Waals forces within their structure, which can be tuned for enhanced NLO properties . These materials are crucial for advancements in fields like attosecond pulse generation, deep UV laser systems, optical data storage, THz imaging, optoelectronics, and signal processing.

Organic Synthesis

The compound serves as a versatile synthon in organic chemistry, particularly in the synthesis of heterocycles and acyclic systems. Its derivatives, such as N,N-dialkyl amides , are used in amination, formylation, cyanation, amidoalkylation, aminocarbonylation, and carbonylation reactions. These reactions are fundamental in creating a wide array of organic compounds with diverse functional groups .

Dye Manufacturing

N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline: is used in the synthesis of triarylmethane dyes, such as malachite green. These dyes have applications ranging from biological staining to being components in various industrial colorants .

Bacterial Detection

This compound is utilized in the synthesis of a magnetic gram stain, which is an innovative approach for the rapid detection of bacteria. This application is significant in medical diagnostics and research, where quick and accurate bacterial identification is essential .

Resin Curing Promoter

It acts as a promoter in the curing process of polyester and vinyl ester resins. This application is vital in the production of plastics and composites, where the material’s properties can be finely tuned for specific uses .

Precursor for Organic Compounds

The compound is also a precursor to a variety of organic compounds. Its role as an intermediate in organic reactions is critical for the synthesis of complex molecules used in pharmaceuticals, agrochemicals, and other chemical industries .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds such as dimethylaniline are known to interact with various biological targets .

Mode of Action

It’s known that dimethylaniline, a related compound, undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles .

Biochemical Pathways

Related compounds have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .

Pharmacokinetics

The compound’s molecular weight of 20633 may influence its bioavailability and pharmacokinetic properties.

Result of Action

Related compounds have been used to synthesize a broad range of heterocyclic and fused heterocyclic derivatives .

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propriétés

IUPAC Name |

N,N-dimethyl-4-[(2-methylpropylamino)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c1-11(2)9-14-10-12-5-7-13(8-6-12)15(3)4/h5-8,11,14H,9-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMQYKSUQGMISR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=C(C=C1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B364350.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B364354.png)

![3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B364362.png)

![5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B364363.png)

![3-[2-(2-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B364371.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]nicotinamide](/img/structure/B364409.png)

![2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol](/img/structure/B364425.png)

![N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B364485.png)

![N-[2-(4-methylpiperazine-1-carbonyl)phenyl]pyridine-4-carboxamide](/img/structure/B364492.png)

![N-[3-(pyridine-2-carbonylamino)propyl]pyridine-2-carboxamide](/img/structure/B364496.png)

![6-(1-Benzofuran-2-yl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B364522.png)